molecular formula C19H29NO4 B1242285 cinnabaramide A

cinnabaramide A

Cat. No. B1242285
M. Wt: 335.4 g/mol
InChI Key: KAZLTNBVAYOUNF-MUAMBBPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cinnabaramide A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Proteasome Inhibition and Anticancer Potential

Cinnabaramides, including cinnabaramide A, have been identified as potent and selective inhibitors of the human 20S proteasome. This property aligns them closely with other compounds like salinosporamide A, which are being developed as anticancer agents. Cinnabaramides, particularly this compound, have been isolated from Streptomyces strains and have shown promise due to their structural features and potent in vitro activities against cancer cells (Stadler et al., 2007).

Biosynthetic Pathway Exploration for Novel Derivatives

Research into the biosynthetic pathway of this compound has opened up possibilities for generating novel proteasome inhibitors with enhanced anticancer activities. This includes exploring the genetic approaches for creating cinnabaramide analogs, potentially leading to more effective cancer treatments (Rachid et al., 2011).

Biosynthetic Intermediates and Synthesis Techniques

Advances in the stereoselective synthesis of deuterium-labeled intermediates for cinnabaramide have facilitated a deeper understanding of its biosynthetic process. This research is pivotal in manipulating and enhancing the production of this compound for therapeutic uses (Barbie et al., 2012).

Structural and Pharmacological Analysis

The study of cinnamamide derivatives, closely related to cinnabaramide, reveals their potential in treating nervous system disorders. Understanding the structure-activity relationships of these compounds could guide the development of this compound derivatives for various therapeutic applications (Gunia-Krzyżak et al., 2015).

Synthesis of this compound and Derivatives

Efforts in the total synthesis of this compound, utilizing methods like the bis-cyclization process, provide insights into efficient production techniques and potential for generating derivatives with varied biological activities (Ma et al., 2007).

properties

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

(1R,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-hexyl-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

InChI

InChI=1S/C19H29NO4/c1-3-4-5-9-12-14-16(22)20-19(17(23)24-18(14,19)2)15(21)13-10-7-6-8-11-13/h7,10,13-15,21H,3-6,8-9,11-12H2,1-2H3,(H,20,22)/t13-,14+,15+,18+,19+/m1/s1

InChI Key

KAZLTNBVAYOUNF-MUAMBBPCSA-N

Isomeric SMILES

CCCCCC[C@H]1C(=O)N[C@@]2([C@]1(OC2=O)C)[C@H]([C@H]3CCCC=C3)O

Canonical SMILES

CCCCCCC1C(=O)NC2(C1(OC2=O)C)C(C3CCCC=C3)O

synonyms

cinnabaramide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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